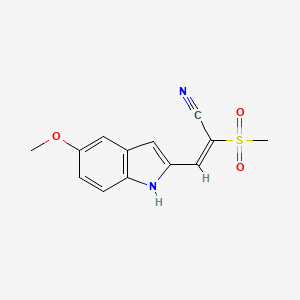
3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile is a synthetic organic compound that features a complex structure incorporating an indole ring, a methoxy group, a methylsulfonyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the indole ring using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, often using methanesulfonyl chloride and a base like triethylamine.
Acrylonitrile Addition: The final step involves the addition of the acrylonitrile group, which can be achieved through a Knoevenagel condensation reaction between the indole derivative and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine or other reduced forms.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Substitution: Various substituted indole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
- Used in the development of novel therapeutic agents targeting specific biological pathways.
Industry:
- Potential applications in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological macromolecules, while the acrylonitrile group can form covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
3-(5-Methoxy-1H-indol-2-YL)-2-(methylthio)-acrylonitrile: Similar structure but with a methylthio group instead of a methylsulfonyl group.
3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-propionitrile: Similar structure but with a propionitrile group instead of an acrylonitrile group.
Uniqueness:
- The presence of both the methoxy and methylsulfonyl groups in 3-(5-Methoxy-1H-indol-2-YL)-2-(methylsulfonyl)-acrylonitrile provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- The acrylonitrile moiety offers additional sites for chemical modification, enhancing its versatility in synthetic applications.
This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
(E)-3-(5-methoxy-1H-indol-2-yl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-11-3-4-13-9(6-11)5-10(15-13)7-12(8-14)19(2,16)17/h3-7,15H,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJQBHFXHYJFFM-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C=C(C#N)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=C2)/C=C(\C#N)/S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585922 |
Source


|
| Record name | (2E)-2-(Methanesulfonyl)-3-(5-methoxy-1H-indol-2-yl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900014-99-5 |
Source


|
| Record name | (2E)-2-(Methanesulfonyl)-3-(5-methoxy-1H-indol-2-yl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
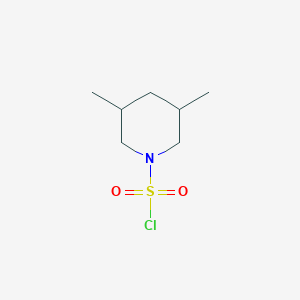

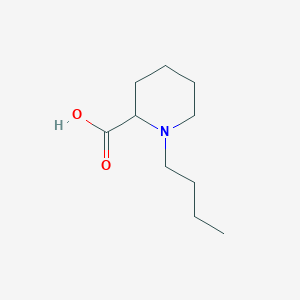
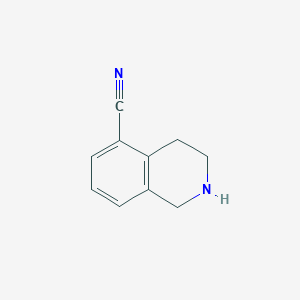
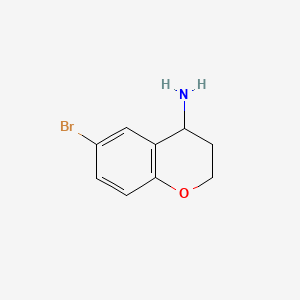
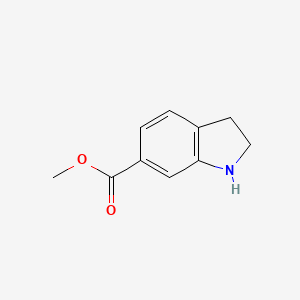




![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)


![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)
